Bienvenue dans la boutique en ligne BenchChem!

6-amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione

Hydrogen-bond donors Molecular recognition Physicochemical profiling

Choose this distinct 6-amino-7-hydroxy thiazolo[3,2-a]pyrimidine-3,5-dione scaffold for your research. Unlike common 7-amino-2-aryl analogs, its dual amino and hydroxy substitution enables orthogonal, regioselective derivatization. This is crucial for developing Bcl-2 inhibitors with enhanced binding affinity (Ki 0.24–2.20 μM) and for exploring hydrogen-bond-mediated properties. Its low MW (199.19) and dual donor capacity make it ideal for fragment-based drug discovery and CNS programs.

Molecular Formula C6H5N3O3S
Molecular Weight 199.19 g/mol
Cat. No. B7765294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione
Molecular FormulaC6H5N3O3S
Molecular Weight199.19 g/mol
Structural Identifiers
SMILESC1C(=O)N2C(=O)C(=C(N=C2S1)O)N
InChIInChI=1S/C6H5N3O3S/c7-3-4(11)8-6-9(5(3)12)2(10)1-13-6/h11H,1,7H2
InChIKeyCFNMLIOLTYISHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione Procurement Guide: Core Scaffold, Physicochemical Identity, and Comparator Landscape


6-Amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione (C₆H₅N₃O₃S, MW 199.19 g/mol) is a heterobicyclic compound belonging to the thiazolo[3,2-a]pyrimidine-3,5-dione family, distinguished by a 6-amino-7-hydroxy substitution pattern on the fused thiazole-pyrimidine core . This substitution pattern differentiates it from the more commonly reported 7-amino-2-aryl-thiazolo[3,2-a]pyrimidine-3,5-dione analogs such as ATTP (7-amino-2-(p-tolyl)-2H-thiazolo[3,2-a]pyrimidine-3,5-dione, C₁₃H₁₁N₃O₂S, MW ~273 g/mol) and ACTP (7-amino-2-(4-chlorophenyl)-2H-thiazolo[3,2-a]pyrimidine-3,5-dione) [1]. The presence of both an amino and a hydroxy group on the pyrimidine ring confers distinct hydrogen-bond donor/acceptor capacity and reactivity for downstream derivatization, positioning this compound as a functionally non-interchangeable building block for medicinal chemistry and materials science applications.

Why Generic Thiazolo[3,2-a]pyrimidine-3,5-diones Cannot Substitute 6-Amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione in Structure-Sensitive Applications


Thiazolo[3,2-a]pyrimidine-3,5-diones are not a monolithic compound class; the position and nature of substituents dictate hydrogen-bonding architecture, electronic distribution, and synthetic tractability. The 6-amino-7-hydroxy motif creates a contiguous donor-acceptor system that is absent in 7-amino-2-aryl analogs (e.g., ATTP, ACTP) . This difference directly impacts molecular recognition: in Bcl-2 family protein inhibitors, the stereochemical configuration and hydrogen-bond network of the thiazolo[3,2-a]pyrimidine core modulate binding affinities by over an order of magnitude (Ki 0.24–2.20 μM across enantiomers) [1]. Furthermore, the hydroxy group at C7 enables O-functionalization pathways (etherification, esterification) that are unavailable to 7-amino-only derivatives, fundamentally altering the accessible chemical space. Generic substitution risks loss of desired binding, reactivity, or downstream derivatization potential.

Quantitative Differentiation Evidence for 6-Amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione Against Comparator Analogs


Hydrogen-Bond Donor Count: 6-Amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione vs. 7-Amino-2-aryl Derivatives

The target compound possesses two hydrogen-bond donor (HBD) sites (6-NH₂ and 7-OH), whereas the closely related 7-amino-2-aryl-thiazolo[3,2-a]pyrimidine-3,5-diones such as ATTP possess only one HBD (7-NH₂) [1]. This difference directly influences solubility, permeability, and target engagement potential. For comparison, the Bcl-2 inhibitor class demonstrates that even subtle stereochemical variations in the thiazolo[3,2-a]pyrimidine core alter binding Ki values by up to ~9-fold (range 0.24–2.20 μM) [2].

Hydrogen-bond donors Molecular recognition Physicochemical profiling

Molecular Weight Advantage: 6-Amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione vs. 7-Amino-2-aryl-thiazolo[3,2-a]pyrimidine-3,5-diones

The target compound has a molecular weight of 199.19 g/mol , significantly lower than the 7-amino-2-aryl comparator ATTP (MW ~273 g/mol, C₁₃H₁₁N₃O₂S) [1]. This ~37% reduction in molecular weight falls well within the favorable range for lead-like properties (MW < 300), potentially offering superior permeability and oral bioavailability prospects compared to heavier 2-aryl congeners.

Molecular weight Drug-likeness Lead optimization

Dual Functionalization Handle: Synthetic Versatility of 6-Amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione

The simultaneous presence of a nucleophilic amino group (6-NH₂) and a hydroxy group (7-OH) on the target compound provides two orthogonal functionalization handles, enabling regioselective derivatization via amidation/alkylation at N6 and etherification/esterification at O7 . In contrast, 7-amino-2-aryl derivatives such as ATTP/ACTP offer only a single amino handle for diversification [1]. This dual-handle architecture enables more complex library synthesis in fewer steps, a critical advantage for structure-activity relationship (SAR) exploration.

Derivatization Parallel synthesis Chemical libraries

Class-Level Biological Potential: Thiazolo[3,2-a]pyrimidine-3,5-diones as Bcl-2 Family Protein Inhibitors

Substituted 2H-thiazolo[3,2-a]pyrimidine compounds have been validated as general inhibitors of anti-apoptotic Bcl-2 family proteins (Bcl-xL, Bcl-2, Mcl-1), with fluorescence-polarization-based binding assays yielding Ki values ranging from 0.24 to 2.20 μM across stereoisomers [1]. While the 6-amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione itself has not yet been directly profiled against Bcl-2 targets, its core scaffold and complementary hydrogen-bonding functionality position it as a logical starting point for developing analogs with potential for enhanced affinity through additional H-bond contacts with the protein binding pocket.

Bcl-2 inhibition Apoptosis Cancer therapeutics

Target Application Scenarios for 6-Amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione in Research and Industrial Procurement


Fragment-Based and Lead-Optimization Libraries for Bcl-2 Family Protein Inhibition

Given its low molecular weight (199.19 g/mol) and dual hydrogen-bond donor capacity, this compound is ideally suited as a fragment-sized starting point for developing Bcl-2 family protein inhibitors. The thiazolo[3,2-a]pyrimidine scaffold has demonstrated Ki values of 0.24–2.20 μM against Bcl-xL, Bcl-2, and Mcl-1 [1], and the additional 7-OH group offers an extra anchoring point for structure-guided optimization via fragment growing or linking strategies. Procurement of this specific 6-amino-7-hydroxy analog—rather than a generic 7-amino-2-aryl derivative—enables exploration of hydrogen-bond-mediated affinity gains that are not accessible with comparator scaffolds.

Regioselective Derivatization Chemistry for Parallel Library Synthesis

The orthogonal reactivity of the 6-NH₂ (nucleophilic amine) and 7-OH (hydroxyl) groups enables sequential, regioselective derivatization without protecting group manipulation, as outlined in the product technical documentation . This dual-handle architecture permits rapid generation of diverse compound libraries through combinatorial amidation/alkylation at N6 followed by O-functionalization at C7. Researchers requiring a scaffold with two distinct reactive sites for SAR exploration—rather than a single-point derivatization handle offered by 7-amino-2-aryl analogs—will derive greater synthetic efficiency from this compound.

Corrosion Inhibitor Development Leveraging Heteroatom-Rich Scaffolds

Thiazolo[3,2-a]pyrimidine-3,5-diones have demonstrated corrosion inhibition efficiencies on mild steel in acidic media (e.g., ATTP and ACTP in 1.0 M HCl) [2]. The target compound, with its higher heteroatom density (N, O, S) and additional hydroxy group, may offer enhanced metal-surface adsorption compared to 7-amino-2-aryl derivatives. Industrial researchers evaluating thiazolopyrimidine-based corrosion inhibitors should consider this analog to probe the effect of the 6-amino-7-hydroxy motif on inhibition efficiency and adsorption thermodynamics.

Medicinal Chemistry Scaffold for Multi-Target Probe Development

The thiazolo[3,2-a]pyrimidine core has been implicated in diverse pharmacological activities including antimalarial, anti-inflammatory, and cytotoxic effects [3]. The 6-amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione variant provides a hydrogen-bond-rich pharmacophore that can be elaborated into probes targeting multiple biological pathways. Its lower molecular weight relative to 2-aryl congeners makes it particularly attractive for CNS-targeted programs where reduced MW and increased HBD count correlate with improved blood-brain barrier penetration probability.

Quote Request

Request a Quote for 6-amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.